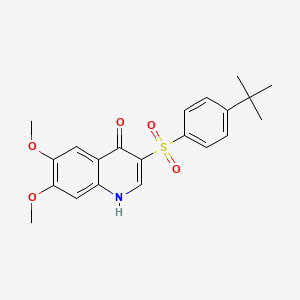

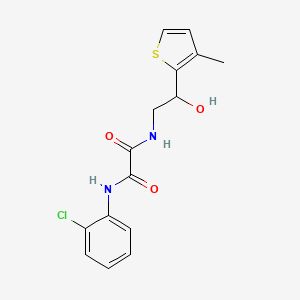

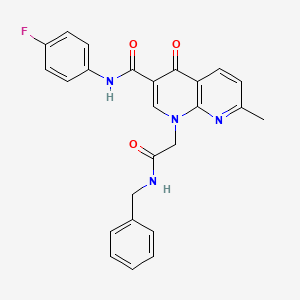

2-(7-Methyl-1H-indol-3-yl)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoxaline derivatives has been achieved through various methods. One such method involves the cyclocondensation of o-phenylenediamine with glyoxal . Another method involves the use of different catalyst systems and reaction conditions .Molecular Structure Analysis

The molecular formula of 2-(7-Methyl-1H-indol-3-yl)quinoxaline is C17H13N3. The molecular weight is 259.312. The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized and tested for various activities. They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .科学的研究の応用

Synthesis Methodologies : A study by Nikumbh et al. (2016) discusses a cascade reaction for the synthesis of 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives, which is greener and more scalable compared to previous methods (Nikumbh et al., 2016).

Neuroprotection and Receptor Antagonism : An analog of quinoxalinedione antagonists, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, has been found to protect against global ischemia, highlighting its potential in neuroprotection (Sheardown et al., 1990).

Antimicrobial Activity : El-Gendy et al. (1995) synthesized quinoxaline derivatives with antimicrobial properties, particularly those containing indoline-2,3-dione moiety showing significant activity (El-Gendy et al., 1995).

Anti-Plasmodial Properties : Research by Hostyn et al. (2005) on the synthesis of 7H-Indolo[2,3-c]quinoline, a new lead compound in the search for antiplasmodial drugs, showcases the potential application of quinoxaline derivatives in treating malaria (Hostyn et al., 2005).

Antibacterial and Antitubercular Activities : Studies like those by Vieira et al. (2014) and Achutha et al. (2013) demonstrate the antimicrobial and antitubercular activities of various quinoxaline derivatives, highlighting their potential in combating bacterial infections (Vieira et al., 2014); (Achutha et al., 2013).

Photophysical Properties : Research by Waluk and Komorowski (1987) on indoloquinoxaline derivatives indicates significant changes in photophysical behavior in the presence of alcohols, suggesting applications in material science (Waluk & Komorowski, 1987).

Intercalating Nucleic Acids : A study by Wamberg et al. (2006) investigates 6H-Indolo[2,3-b]quinoxaline as a covalently bound intercalator in DNA oligonucleotides, highlighting its potential in genetic research and therapy (Wamberg et al., 2006).

作用機序

Target of Action

The primary target of 2-(7-Methyl-1H-indol-3-yl)quinoxaline is Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in the inflammatory response by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.

Mode of Action

This compound acts as a selective inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cAMP, leading to increased levels of cAMP within cells. This increase amplifies the response to hormones like glucagon and adrenaline, which can have various downstream effects depending on the specific cell type and the signaling pathways involved.

Biochemical Pathways

The inhibition of PDE4B and the subsequent increase in cAMP levels can affect multiple biochemical pathways. One of the key pathways is the cAMP-dependent pathway , where cAMP activates protein kinase A (PKA), leading to the phosphorylation of various target proteins. This can result in effects such as relaxation of smooth muscle, increased heart rate, and decreased inflammatory response .

Result of Action

The inhibition of PDE4B by this compound has been shown to have significant anti-inflammatory effects. For example, it has been reported to reduce paw volume, inflammation, and pannus formation (in the knee joints), as well as decrease pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .

将来の方向性

生化学分析

Biochemical Properties

Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . They have been reported to possess anti-cancer, antioxidant, anti-proliferative, anti-tuberculosis, and antibacterial activities .

Cellular Effects

Some quinoxaline derivatives have been reported to cause G0/G1 phase cell cycle arrest and induce apoptosis in a dose-dependent manner on certain cell lines .

Molecular Mechanism

It has been synthesized as an intermediate to obtain the drug Erdafitinib , a pan-fibroblast growth factor receptor (FGFR) inhibitor .

Dosage Effects in Animal Models

In animal models, one of the 2-(1H-indol-3-yl)-quinoxaline based inhibitors showed effects in Zebrafish experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis when dosed at 3, 10, and 30 mg/kg intraperitoneally . At an intraperitoneal dose of 30 mg/kg, the compound showed promising effects in adjuvant induced arthritic rats .

特性

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c1-11-5-4-6-12-13(9-19-17(11)12)16-10-18-14-7-2-3-8-15(14)20-16/h2-10,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQWSTNKEZYSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

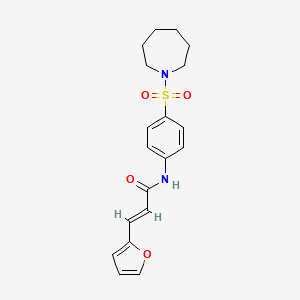

![4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2984899.png)

![3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2984904.png)

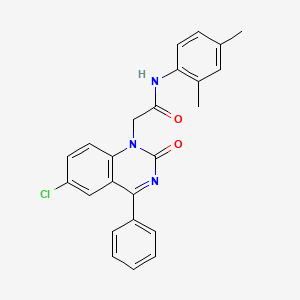

![Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2984917.png)

![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2984918.png)